molecular formula C16H20N2 B12795147 4-(4-Amino-2,5-dimethylphenyl)-2,5-dimethylaniline CAS No. 4746-76-3

4-(4-Amino-2,5-dimethylphenyl)-2,5-dimethylaniline

Cat. No.: B12795147
CAS No.: 4746-76-3
M. Wt: 240.34 g/mol
InChI Key: LSTLTRBNTMVTLC-UHFFFAOYSA-N
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Description

4-(4-Amino-2,5-dimethylphenyl)-2,5-dimethylaniline is an organic compound with the molecular formula C16H20N2. It is a derivative of aniline, characterized by the presence of amino groups and methyl groups on the benzene ring. This compound is known for its applications in various fields, including chemical synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-2,5-dimethylphenyl)-2,5-dimethylaniline typically involves the reaction of 2,5-dimethylaniline with 4-nitro-2,5-dimethylphenylamine under reducing conditions. The reduction of the nitro group to an amino group is often achieved using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and cost-effective production. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-2,5-dimethylphenyl)-2,5-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can further modify the amino groups.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst is commonly used.

    Substitution: Reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Modified aniline derivatives.

    Substitution: Various substituted aniline compounds.

Scientific Research Applications

4-(4-Amino-2,5-dimethylphenyl)-2,5-dimethylaniline is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is used in the study of enzyme interactions and protein binding.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is employed in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 4-(4-Amino-2,5-dimethylphenyl)-2,5-dimethylaniline involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2,5-dimethylphenol
  • 2,5-Dimethylaniline
  • 4-Nitro-2,5-dimethylphenylamine

Uniqueness

4-(4-Amino-2,5-dimethylphenyl)-2,5-dimethylaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its dual amino groups enhance its reactivity and versatility in various chemical reactions, making it a valuable compound in research and industrial applications.

Properties

CAS No.

4746-76-3

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

4-(4-amino-2,5-dimethylphenyl)-2,5-dimethylaniline

InChI

InChI=1S/C16H20N2/c1-9-7-15(17)11(3)5-13(9)14-6-12(4)16(18)8-10(14)2/h5-8H,17-18H2,1-4H3

InChI Key

LSTLTRBNTMVTLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)C)C2=C(C=C(C(=C2)C)N)C

Origin of Product

United States

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